
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde is an aromatic compound with a benzene ring substituted with three chlorine atoms, a hydroxyl group, a methoxy group, and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde typically involves multiple steps. One common method includes the chlorination of 4-hydroxy-5-methoxybenzaldehyde, followed by further functional group modifications. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2,3,6-Trichloro-4-hydroxy-5-methoxybenzoic acid.
Reduction: 2,3,6-Trichloro-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with fewer chlorine atoms.
2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde: Another chlorinated derivative with different substitution patterns.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavor compound with a similar core structure but without chlorine atoms.
Uniqueness
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms can enhance its reactivity and potential biological activity compared to its less chlorinated counterparts.
Eigenschaften
| 119464-51-6 | |
Molekularformel |
C8H5Cl3O3 |
Molekulargewicht |
255.5 g/mol |
IUPAC-Name |
2,3,6-trichloro-4-hydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5Cl3O3/c1-14-8-5(10)3(2-12)4(9)6(11)7(8)13/h2,13H,1H3 |
InChI-Schlüssel |
QDESOXVZPCDIAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1Cl)C=O)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


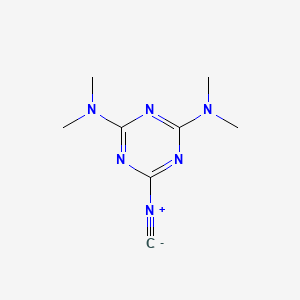
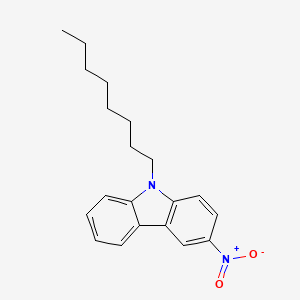
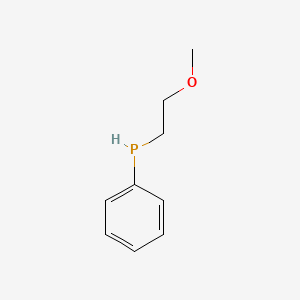
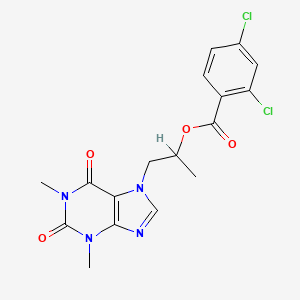
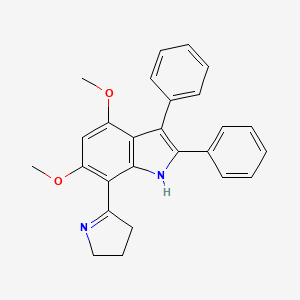
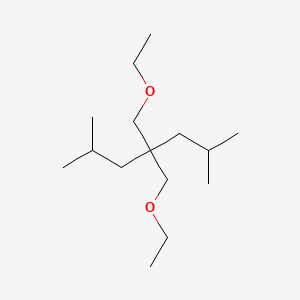
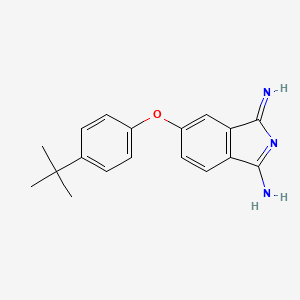
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
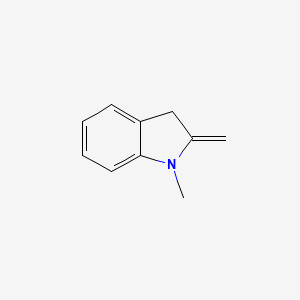

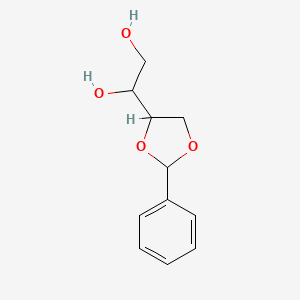
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)

